8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

Catalog No.
S1919294
CAS No.
99849-17-9
M.F
C9H8ClNO4
M. Wt
229.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

CAS Number

99849-17-9

Product Name

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

IUPAC Name

8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

InChI

InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2

InChI Key

PSVFVAYNOKLOMR-UHFFFAOYSA-N

SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is a heterocyclic organic compound featuring a benzodioxine core with nitro and chloromethyl functional groups. Its primary role in industrial and research settings is as a critical, high-purity synthetic building block. The compound's specific arrangement of a reactive chloromethyl electrophile and an electron-withdrawing nitro group makes it a well-defined precursor for the construction of more complex molecules, particularly in the field of medicinal chemistry for synthesizing β2-adrenoreceptor agonists.

Substituting this compound with analogous precursors, such as the corresponding alcohol (8-hydroxymethyl-...) or aldehyde (8-formyl-...), necessitates entirely different synthetic routes that introduce significant process control and purity challenges. For example, generating the reactive chloride *in situ* from the alcohol adds reagents and steps that can lead to side-product formation and the generation of resinous materials. These impurities are often difficult to remove in later stages, compromising the quality and batch-to-batch consistency of the final active pharmaceutical ingredient (API). Procuring the pre-formed, purified 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine de-risks the manufacturing process by eliminating these problematic variables, ensuring a cleaner conversion and simplifying downstream purification.

Enables High-Purity API Synthesis by Minimizing Upstream Impurity Formation

Patented processes for the bronchodilator Salmeterol explicitly detail the challenges of controlling impurities and resinous material formation, which complicates isolation and leads to batch-to-batch quality variations. These processes emphasize the necessity of using highly pure intermediates to achieve a final API purity of over 99.5%. The use of a well-defined, purified precursor like 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is a direct strategy to mitigate these issues, avoiding the formation of hard-to-remove impurities that arise from less controlled, multi-step, or one-pot precursor syntheses.

Evidence DimensionFinal Product Purity
Target Compound DataEnables final API purity of >99.5% by providing a clean, defined starting material.
Comparator Or BaselineAlternative synthetic routes forming impurities and 'resinous material' that are 'difficult to remove' and compromise final product quality.
Quantified DifferenceReduces process risk associated with achieving >99.5% final purity and avoiding pharmacopoeia-listed impurities (e.g., Impurity G).
ConditionsIndustrial synthesis of Salmeterol and its salts.

For pharmaceutical manufacturing, starting with a high-purity, well-defined intermediate is critical for process reproducibility, regulatory compliance, and minimizing costly, complex downstream purifications.

Provides a Specific and Reliable Reactive Handle for Controlled N-Alkylation

The chloromethyl group on the benzodioxine ring is a specific and reliable electrophile for S-N2 reactions, particularly the N-alkylation of amine side chains required for Salmeterol synthesis. This compound's structure provides this functionality in a stable, isolable form. This contrasts with alternative strategies, such as reductive amination of an aldehyde precursor, which involve different reagents, catalysts, and reaction conditions, and can present unique challenges in chemoselectivity and by-product formation. The consistent use of this or closely related haloalkyl intermediates in multiple patented Salmeterol syntheses underscores its reliability and process fit.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataProvides a stable, pre-formed electrophilic chloromethyl group for direct N-alkylation.
Comparator Or BaselineAlternative routes like reductive amination (from an 8-formyl precursor) or in-situ activation of an alcohol, which constitute different, more complex processes.
Quantified DifferenceNot directly quantified, but offers a more direct and potentially higher-yielding route compared to multi-step alternatives, streamlining the overall synthesis.
ConditionsSynthesis of N-alkylated pharmaceutical intermediates.

Procuring this specific intermediate allows chemists to leverage a well-documented, reliable synthetic transformation, reducing process development time and uncertainty compared to designing and optimizing a completely different synthetic approach.

Process Scale-Up for Salmeterol API Manufacturing

This compound is the right choice for process development and scale-up of Salmeterol or related APIs where achieving high purity (>99.5%) and minimizing batch-to-batch variability are primary objectives. Its use as a defined intermediate helps avoid the formation of problematic impurities common in alternative routes.

Synthesis of Scaffolds Requiring Regioselective N-Alkylation

Ideal for synthetic campaigns that rely on the robust and predictable N-alkylation of a complex amine. Using this pre-functionalized building block simplifies the synthetic sequence and avoids exposing sensitive substrates to the harsher conditions that might be required for alternative transformations like in-situ chlorination or reductive amination.

Development of Libraries of Benzodioxine-Containing Compounds

Serves as a reliable starting point for building libraries of novel compounds based on the benzodioxine scaffold. The chloromethyl group can be displaced by a variety of nucleophiles, and the nitro group can be subsequently reduced to an amine, providing two distinct points for molecular elaboration.

XLogP3

1.6

Wikipedia

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

Dates

Last modified: 08-16-2023

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